Glucaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Cancer Prevention:

Several studies suggest GA might play a role in preventing cancer. Research indicates it may inhibit the enzyme beta-glucuronidase, which can convert potentially harmful substances in the gut into carcinogens []. Additionally, GA and its derivative, D-saccharic acid-1,4-lactone (DSL), have shown antiproliferative properties in animal models, suggesting they might hinder the uncontrolled growth of cancer cells []. However, further research, particularly human clinical trials, is needed to confirm these findings and understand the mechanisms at play.

Liver Health and Detoxification:

Studies suggest GA might support liver health and detoxification processes. Research using a computational approach indicates GA may influence various pathways involved in liver detoxification, potentially reducing oxidative stress and facilitating the removal of harmful substances from the body []. Additionally, some studies suggest GA might offer hepatoprotective effects, meaning it could protect the liver from damage []. However, more research is required to fully understand these potential benefits and their clinical implications.

Other Potential Applications:

Beyond the aforementioned areas, research is exploring other potential applications of GA. These include:

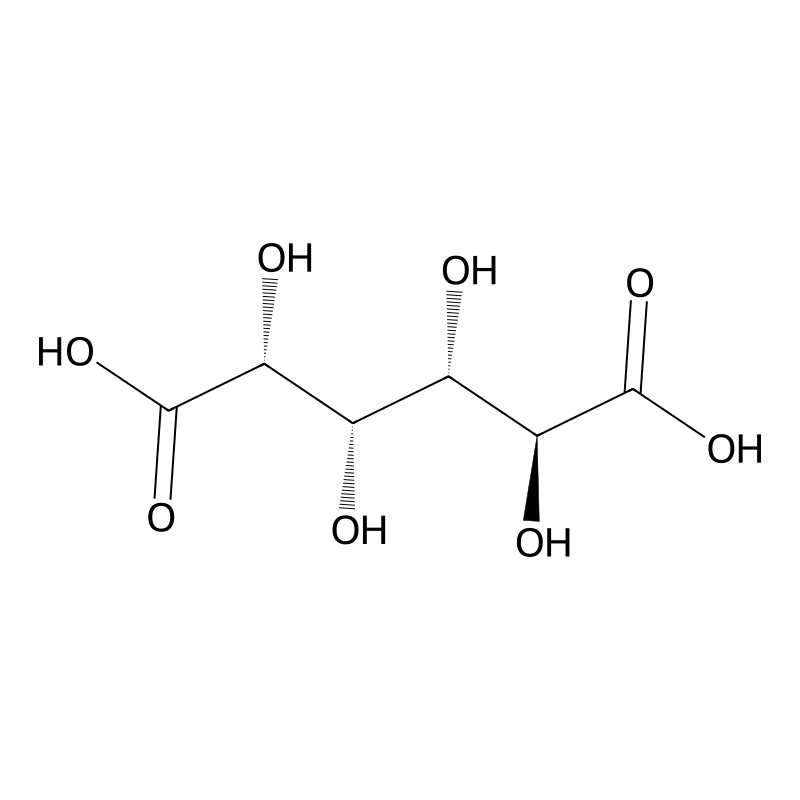

Glucaric acid, also known as D-glucaric acid or saccharic acid, is an organic compound with the molecular formula C₆H₁₀O₈. It is produced through the oxidation of sugars, particularly glucose, and is characterized by its dicarboxylic acid structure. The compound has garnered attention due to its potential applications in various industries, including pharmaceuticals, food, and cleaning products. Glucaric acid exists in both free acid and salt forms, with the sodium salt being notably used in commercial products like detergents.

The mechanism of action of glucaric acid in biological systems remains unclear. Proposed mechanisms for its potential health benefits include:

- Modulating hormone metabolism: Glucaric acid might influence the metabolism of certain hormones, such as estrogen, but more research is needed to understand this process [].

- Binding to toxins and promoting their excretion: Glucaric acid may bind to some toxins in the body, facilitating their removal through urine, but this requires further investigation [].

Current research lacks a definitive explanation of how glucaric acid exerts its effects.

- Oxidation: It can be synthesized by oxidizing glucose using nitric acid. This reaction yields glucaric acid along with other byproducts.

- Esterification: Glucaric acid can react with alcohols to form esters, which are useful in various applications.

- Formation of Salts: When reacted with bases, glucaric acid forms salts such as sodium glucarate, which are utilized in cleaning products due to their chelating properties .

Glucaric acid exhibits several biological activities:

- Detoxification: It plays a role in detoxifying harmful substances in the body by facilitating their excretion.

- Antimicrobial Properties: Some studies suggest that glucaric acid may possess antimicrobial properties, making it a candidate for use in food preservation and health supplements.

- Cholesterol Regulation: Preliminary research indicates that glucaric acid may help lower cholesterol levels and support cardiovascular health .

Several methods exist for synthesizing glucaric acid:

- Chemical Oxidation: The most common method involves the oxidation of glucose using nitric acid. This process generates glucaric acid but also produces significant waste .

- Biocatalytic Methods: Enzymatic oxidation using glucose oxidase offers a greener alternative for producing glucaric acid from glucose under milder conditions .

- Fermentation: Recent advancements have explored fermentation processes to convert biomass into glucaric acid, emphasizing sustainability and reduced environmental impact .

- Catalytic Oxidation: This method employs metal catalysts to oxidize glucose efficiently, yielding higher purity glucaric acid while minimizing byproducts .

Glucaric acid has diverse applications across various sectors:

- Detergents: Its sodium salt is widely used as a chelating agent in dishwasher detergents to enhance cleaning efficiency by binding hard-water ions .

- Food Industry: Glucaric acid is explored as a food additive for its potential health benefits and preservative qualities.

- Pharmaceuticals: Its biological activities make it a candidate for use in dietary supplements aimed at detoxification and cholesterol management.

- Agriculture: Research into its use as a biopesticide or soil conditioner is ongoing due to its natural origin and potential efficacy .

Studies on glucaric acid interactions reveal its ability to chelate metal ions effectively. This property not only enhances its utility in detergents but also suggests potential applications in medicine for delivering metal ions safely within biological systems. Furthermore, research indicates that glucaric acid may interact with various enzymes and metabolic pathways, influencing detoxification processes within the body .

Several compounds share structural or functional similarities with glucaric acid:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Gluconic Acid | C₆H₁₂O₇ | Derived from glucose oxidation; used in food and pharmaceuticals. |

| Glucuronic Acid | C₆H₈O₆ | Important for drug metabolism; forms conjugates with drugs for excretion. |

| Lactic Acid | C₃H₆O₃ | Produced during anaerobic respiration; widely used in food preservation. |

| Citric Acid | C₆H₈O₇ | Key metabolic intermediate; used extensively as a preservative and flavoring agent. |

Glucaric acid stands out due to its dual carboxylic nature and specific applications in detoxification and cleaning products, differentiating it from other similar compounds that may not exhibit the same range of biological activities or industrial uses .

Nitric Acid-Mediated Oxidation of Glucose

Nitric acid-mediated oxidation represents the most established industrial method for glucaric acid production from glucose, despite its inherent limitations [2] [6]. This process involves the treatment of glucose with concentrated nitric acid under controlled conditions, resulting in the oxidation of both the aldehyde group and the primary alcohol group to carboxylic acid functionalities [26] [29].

The reaction mechanism proceeds through a two-step oxidation process where nitric acid acts as a strong oxidizing agent [25]. Initially, the aldehyde group at the first carbon position undergoes oxidation to form a carboxylic acid group, followed by the oxidation of the primary alcohol group at the sixth carbon position [26]. The complete oxidation yields glucaric acid, also known as saccharic acid, with the molecular formula C₆H₁₀O₈ [29].

Contemporary modifications to the traditional nitric acid process have been developed to address environmental and economic concerns [6]. Rivertop Renewables has implemented a closed reaction system under an oxygen atmosphere, enabling a catalytic oxidation process that promotes the regeneration of spent nitric acid [2]. This modification allows the reaction to proceed at relatively mild temperatures of 25-30°C, providing better control over the highly exothermic reaction [2].

However, the nitric acid oxidation method suffers from significant drawbacks including low selectivity and poor yields [2]. The process typically achieves glucose conversions of 40-45% with corresponding glucaric acid yields in the same range [2]. Additionally, the formation of 85 kilograms of waste nitric acid per 100 kilograms of glucaric acid produced presents substantial environmental challenges [2]. The requirement for expensive separation units to remove nitric acid from the product solution further compromises the economic viability of this approach [2].

TEMPO-Catalyzed Aerobic Oxidation Systems

2,2,6,6-tetramethyl-1-piperidinyloxyl mediated oxidation systems have emerged as promising alternatives for glucaric acid synthesis, offering improved selectivity and environmental compatibility [1] [3]. The TEMPO catalytic system operates through a unique mechanism where the nitroxide radical functions as a mediator between the primary oxidant and the glucose substrate [3].

In potassium hypochlorite-based TEMPO systems, optimization studies have revealed critical parameters affecting glucaric acid production [1]. Response surface methodology analysis demonstrates that oxidant dosage and reaction pH are the most influential factors [1]. Optimal conditions have been established at 5°C reaction temperature, 4.23 equivalent dosage of potassium hypochlorite per mole of glucose, and pH 12 [1].

The TEMPO-mediated oxidation follows a defined mechanistic pathway where glucose undergoes sequential oxidation steps [3]. The electrochemically generated oxoammonium species (TEMPO⁺) oxidizes glucose to gluconate as an intermediate, which subsequently undergoes further oxidation to glucaric acid [3]. Under optimized conditions, this system achieves glucose conversions of 86.4% with glucaric acid yields reaching 69.2% [1].

Kinetic studies reveal that at least three equivalent moles of potassium hypochlorite per glucose molecule are required for complete conversion to glucaric acid [1]. However, excessive oxidant dosages above 4.3 equivalents result in decreased glucaric acid yields due to product degradation [1]. The pH control between 10 and 13 is crucial for suppressing side reactions including oxidative cleavage that would otherwise compromise product selectivity [1].

TEMPO-mediated systems demonstrate excellent compatibility with lignocellulosic biomass-derived substrates [1]. Studies using Miscanthus sacchariflorus enzymatic hydrolysate show that while impurities such as xylose and lignin inhibit glucose oxidation efficiency, the overall process maintains high selectivity for glucaric acid formation [1]. The produced glucaric acid can be isolated with greater than 99% purity through pH-controlled precipitation as glucaric acid monopotassium salt [1].

Heterogeneous Catalysis (Platinum, Gold, and Bimetallic Systems)

Heterogeneous catalytic systems based on noble metals represent an advanced approach for glucose oxidation to glucaric acid under mild, base-free conditions [4] [7] [8]. Gold-based catalysts have demonstrated exceptional activity for this transformation, with particle size and support material playing critical roles in catalytic performance [4].

Monometallic gold catalysts supported on various materials exhibit significant activity for glucose oxidation [4] [20]. Gold nanoparticles on hierarchical porous carbon supports achieve excellent yields of 97.6% for gluconic acid formation as an intermediate [4]. The catalytic mechanism involves the sequential oxidation of glucose through gluconic acid to glucaric acid, with each step characterized by specific oxidation potentials [2].

Bimetallic catalysts comprising gold-platinum and gold-copper combinations show enhanced performance compared to monometallic systems [7] [8] [9]. Gold-platinum catalysts supported on zirconia demonstrate the highest selectivity, yielding 32% glucaric acid at 100°C under 30 bar oxygen pressure [9] [10]. The synergistic effect between gold and platinum atoms results in modified electronic properties that favor the complete oxidation pathway [7].

Detailed kinetic analysis reveals that bimetallic catalysts exhibit lower activation energies compared to monometallic gold [7]. The activation energy for glucose to gluconic acid conversion using gold-copper catalysts is 56 ± 3 kJ/mol, while gold-platinum systems show 4 kJ/mol lower values [7]. The turnover frequency calculations indicate that gold-copper catalysts achieve the highest values of 6.9 × 10⁻³ mol reactant per minute per gram of active metal [7].

Electrochemical studies using gold electrodes provide mechanistic insights into the glucose oxidation pathway [2]. The process occurs through two consecutive oxidation steps: glucose to gluconic acid at low potentials, followed by gluconic acid to glucaric acid at higher potentials [2]. Under optimized conditions using gold electrodes, glucose conversions reach 98.3% with combined gluconic acid and glucaric acid yields of 91.9% [19].

The preparation method significantly influences catalyst performance [20]. Sol-immobilization techniques produce well-dispersed nanoparticles with narrow size distributions that exhibit superior activity compared to conventional deposition-precipitation methods [20]. Heat treatment protocols must be carefully controlled to maintain particle size while removing protective ligands that might inhibit catalytic activity [20].

| Chemical Oxidation Method | Temperature (°C) | Pressure (bar) | pH | Glucose Conversion (%) | Glucaric Acid Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nitric Acid (Concentrated) | 25-30 | 1 (Oxygen atmosphere) | Acidic | 40-45 | 40-45 | [2] [6] |

| TEMPO-Catalyzed Oxidation | 5 | 1 | 12 | 86.4 | 69.2 | [1] |

| Electrochemical (Gold electrode) | 20 | 1 | 8.6-10 | 98.3 | 50 | [2] |

| Gold-Platinum/Zirconia | 100 | 30 (Oxygen) | Neutral | >90 | 32 | [7] [8] [9] |

Biotechnological Production Strategies

Metabolic Engineering in Saccharomyces cerevisiae and Escherichia coli

Metabolic engineering approaches for glucaric acid biosynthesis have been successfully implemented in both Escherichia coli and Saccharomyces cerevisiae through the construction of heterologous pathways [5] [11] [12]. The biosynthetic route involves three key enzymatic steps: conversion of glucose-6-phosphate to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase, dephosphorylation to myo-inositol by endogenous phosphatases, oxidation of myo-inositol to glucuronic acid by myo-inositol oxygenase, and final oxidation of glucuronic acid to glucaric acid by uronate dehydrogenase [5] [16].

In Escherichia coli systems, the initial pathway construction involved expressing three heterologous genes: myo-inositol-1-phosphate synthase from Saccharomyces cerevisiae, myo-inositol oxygenase from Mus musculus, and uronate dehydrogenase from Pseudomonas syringae [5]. Early implementations achieved glucaric acid titers of 1.13 grams per liter from glucose with yields of 0.151 grams glucaric acid per gram glucose [5]. Subsequent improvements through pathway optimization and enzyme engineering increased production to 4.85 grams per liter when using myo-inositol as substrate [15].

The development of small ubiquitin-like modifier fusion technology significantly enhanced myo-inositol oxygenase stability and activity [15]. This modification addresses the primary bottleneck in the pathway, as myo-inositol oxygenase exhibits inherently low stability and catalytic efficiency [15] [16]. The small ubiquitin-like modifier tag improves protein folding and solubility, resulting in increased enzyme activity and overall pathway flux [15].

Saccharomyces cerevisiae presents advantages over Escherichia coli for glucaric acid production due to its natural ability to synthesize myo-inositol from glucose and absorb extracellular myo-inositol through specific transporters [11] [12] [16]. Initial pathway construction in Saccharomyces cerevisiae achieved glucaric acid titers of 1.6 grams per liter [12]. Subsequent optimization through the use of Arabidopsis thaliana myo-inositol oxygenase variant 4, which exhibits superior stability compared to the mouse enzyme, increased production to 6.0 grams per liter [12].

Delta sequence-based integration strategies have proven highly effective for enhancing gene expression stability and copy number in Saccharomyces cerevisiae [11] [12]. The yeast genome contains over 400 delta sequences that serve as integration sites for heterologous genes [16]. Multi-copy integration of myo-inositol oxygenase variant 4 and uronate dehydrogenase genes through delta sequence targeting increases both enzyme activity and genetic stability compared to episomal expression [12].

Advanced metabolic engineering strategies incorporate flux redirection to optimize precursor availability [11] [16]. Downregulation of glucose-6-phosphate dehydrogenase reduces flux through the pentose phosphate pathway, redirecting carbon toward myo-inositol synthesis [16]. Simultaneously, overexpression of inositol monophosphatase and myo-inositol transporter enhances myo-inositol availability for glucaric acid production [11] [16].

| Host Organism | Pathway Genes | Carbon Source | Titer (g/L) | Yield (g/g glucose) | Culture Type | Reference |

|---|---|---|---|---|---|---|

| Escherichia coli BL21 Star(DE3) | INO1, mMIOX, udh | Glucose | 1.13 | 0.151 | Batch (flask) | [5] |

| Escherichia coli MG1655(DE3) | INO1, SUMO-mMIOX, udh | myo-Inositol | 4.85 | 0.449 | Batch (flask) | [5] [15] |

| Saccharomyces cerevisiae BY4741 | AtMIOX4, udh | Glucose + myo-inositol | 6.0 | Not specified | Fed-batch | [12] |

| Saccharomyces cerevisiae (GA-ZII) | MIOX4-Udh fusion + optimization | Glucose + myo-inositol | 15.6 | Not specified | Fed-batch (5L bioreactor) | [11] [16] |

Enzyme Fusion Techniques for Pathway Optimization

Enzyme fusion strategies represent a sophisticated approach for enhancing metabolic pathway efficiency through the physical linking of sequential enzymes [11] [16] [18]. The fusion of myo-inositol oxygenase variant 4 and uronate dehydrogenase has demonstrated remarkable improvements in glucaric acid biosynthesis compared to free enzyme systems [16] [18].

Systematic evaluation of peptide linkers reveals significant variation in fusion protein performance [16] [18]. Thirteen different linker sequences were tested, including rigid, flexible, and proline-rich designs [18]. The optimal fusion construct employs the flexible (EA₃K)₃ peptide linker, which produces glucuronic acid levels of 1.46 grams per liter, representing a 5.7-fold improvement over free enzymes [16] [18].

The mechanism underlying fusion protein enhancement involves substrate channeling and increased local enzyme concentration [16] [18]. By physically linking myo-inositol oxygenase variant 4 and uronate dehydrogenase, the intermediate glucuronic acid is efficiently transferred between active sites without diffusion into the bulk solution [18]. This channeling effect reduces intermediate loss and enhances overall pathway flux [16].

Comparative analysis of different linker types demonstrates the importance of linker flexibility and length [18]. Rigid linkers such as glycine-serine-glycine produce moderate improvements of 3.2-fold, while flexible linkers achieve higher enhancements [18]. The (EA₃K)₃ linker provides optimal spacing and flexibility for proper enzyme folding and substrate transfer [16] [18].

Integration of fusion proteins into yeast chromosomes through delta sequence targeting further enhances production [16]. High-throughput screening using Escherichia coli glucaric acid biosensors enables rapid identification of high-producing transformants [16]. The best strain, designated GA16, produces 4.9 grams per liter glucaric acid in shake flask cultures, representing a 28.9% improvement over previous constructs [16].

Dynamic regulation strategies complement enzyme fusion approaches for optimizing pathway performance [17]. Layered regulatory circuits enable independent control of different pathway components throughout fermentation [17]. Quorum sensing systems redirect flux from glycolysis to glucaric acid production during the transition from growth to production phases [17]. Simultaneously, myo-inositol biosensors induce downstream enzyme expression upon sufficient intermediate accumulation [17].

| Fusion Strategy | Linker Type | Glucuronic Acid Production (g/L) | Fold Improvement | Reference |

|---|---|---|---|---|

| Free enzymes (Control) | None | 0.26 | 1.0 | [16] |

| Direct fusion (No linker) | None | 0.35 | 1.3 | [16] |

| MIOX4-(EAAAK)₂-Udh | Flexible (EAAAK)₂ | 1.15 | 4.4 | [16] |

| MIOX4-(PT)₇P-Udh | Proline-rich (PT)₇P | 1.28 | 4.9 | [16] |

| MIOX4-(EA₃K)₃-Udh | Flexible (EA₃K)₃ | 1.46 | 5.7 | [11] [16] |

Fermentation Process Scaling and Yield Enhancement

Fed-batch fermentation strategies enable significant improvements in glucaric acid production through controlled nutrient delivery and environmental optimization [11] [16]. Scaling from shake flask to bioreactor systems requires careful consideration of mass transfer, pH control, and nutrient supplementation [16].

The transition from shake flask to 5-liter bioreactor systems demonstrates the scalability of engineered glucaric acid production strains [16]. Strain GA-ZII, incorporating fusion proteins and metabolic optimizations, achieves glucaric acid titers of 15.6 grams per liter in fed-batch mode [16]. This represents a substantial improvement over batch cultivation and demonstrates the importance of controlled feeding strategies [11].

Magnesium supplementation plays a critical role in enhancing both biomass accumulation and glucaric acid production [16]. Addition of 100 millimolar magnesium chloride increases glucaric acid titers by 26.8% compared to unsupplemented cultures [16]. The magnesium enhancement effect extends to improved cell growth rates and accelerated ethanol reutilization [16]. Under optimized conditions, ethanol consumption occurs 24 hours earlier than in control cultures [16].

Temperature and pH optimization studies reveal optimal fermentation conditions for maximizing glucaric acid yields [16]. Fed-batch processes maintain pH control through automated addition of base, preventing acid accumulation that would otherwise inhibit enzyme activity [16]. Temperature control at optimal ranges ensures maximum enzyme stability while promoting efficient substrate conversion [16].

Substrate feeding strategies significantly impact final product titers and yields [16]. Controlled glucose addition prevents carbon catabolite repression while maintaining adequate substrate availability [16]. Supplementation with myo-inositol as a direct pathway precursor further enhances production by bypassing the rate-limiting myo-inositol synthesis step [12] [16].

Process monitoring and control systems enable real-time optimization of fermentation parameters [16]. Online measurement of key metabolites allows for dynamic adjustment of feeding rates and environmental conditions [17]. Integration of biosensor-based monitoring provides rapid feedback on pathway performance and enables proactive process control [15] [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable;Corrosive

Other CAS

87-73-0

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Hair conditioning